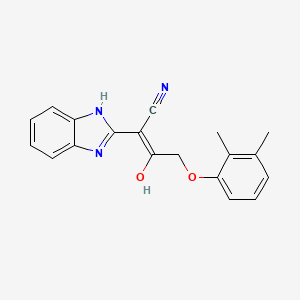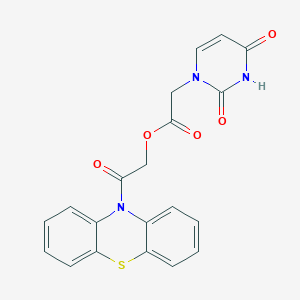
2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE is a complex organic compound that incorporates both phenothiazine and pyrimidine moieties. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties . The pyrimidine ring is a crucial structure in many biological molecules, including nucleotides and several drugs .
Preparation Methods
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE involves multiple steps. One common method starts with the preparation of the phenothiazine derivative, which is then reacted with a pyrimidine derivative under specific conditions to form the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE involves its interaction with various molecular targets. The phenothiazine moiety can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, it can inhibit enzymes involved in neurotransmitter pathways, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives like chlorpromazine and thioridazine, which are well-known antipsychotic drugs . Compared to these, 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE may offer unique advantages due to the additional pyrimidine moiety, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C20H15N3O5S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C20H15N3O5S/c24-17-9-10-22(20(27)21-17)11-19(26)28-12-18(25)23-13-5-1-3-7-15(13)29-16-8-4-2-6-14(16)23/h1-10H,11-12H2,(H,21,24,27) |
InChI Key |
HDNFYOWLINLLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)CN4C=CC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
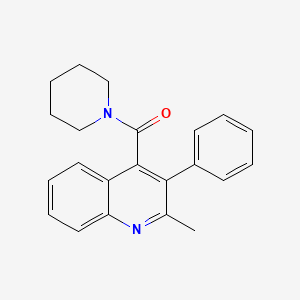
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877409.png)
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
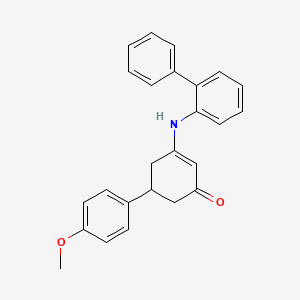
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
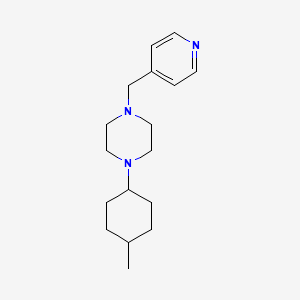
![2,6-di-tert-butyl-4-{(E)-[(2-methyl-1H-benzimidazol-1-yl)imino]methyl}phenol](/img/structure/B10877439.png)
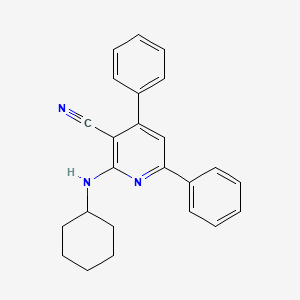
![(4Z)-2,5-diphenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877444.png)
